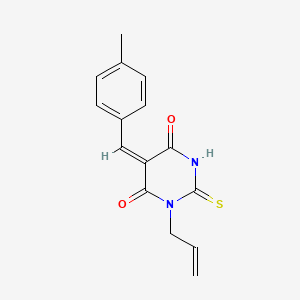![molecular formula C17H16N2OS2 B5867213 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis. Its anti-inflammatory activity may be attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis. Furthermore, it has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its diverse biological activity, which makes it a promising candidate for drug development. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which may hinder its clinical development. Furthermore, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Future Directions
There are several future directions for the research of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs to enhance its therapeutic efficacy. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Furthermore, its potential as a topical agent for the treatment of skin infections and inflammation can also be explored. Additionally, its activity against other types of cancer and bacterial strains can be investigated to expand its therapeutic applications.
Synthesis Methods
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 6-methyl-2-aminobenzothiazole with 4-methylphenylthiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has exhibited antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Furthermore, it has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLCLWXPZXIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)


![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)


![3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5867208.png)

![1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5867216.png)
![3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5867226.png)